

# **Quantifying Agomelatine Hydrochloride in Plasma Using a Validated LC-MS/MS Method**

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Compound of Interest		
Compound Name:	Agomelatine hydrochloride	
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# **Application Note and Protocol**

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the quantification of **agomelatine hydrochloride** in plasma samples using Liquid Chromatography with tandem Mass
Spectrometry (LC-MS/MS). The method is sensitive, selective, and has been validated for use in pharmacokinetic studies.

#### Introduction

Agomelatine is a melatonergic antidepressant used for the treatment of major depressive disorders. Accurate quantification of agomelatine in plasma is crucial for pharmacokinetic and bioequivalence studies. This application note describes a robust LC-MS/MS method for the determination of agomelatine in human plasma. The method utilizes a simple liquid-liquid extraction for sample preparation and an internal standard for accurate quantification.

# **Experimental Protocols Materials and Reagents**

- Agomelatine hydrochloride reference standard
- Fluoxetine (Internal Standard)



- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (AR grade)
- Ammonium acetate (AR grade)
- Water (Milli-Q or equivalent)
- Human plasma (drug-free)

#### Instrumentation

- Liquid Chromatograph: Shimadzu HPLC system or equivalent
- Mass Spectrometer: API-4000 triple quadrupole mass spectrometer or equivalent with an electrospray ionization (ESI) source.
- Analytical Column: Betasil C18 (4.0 × 100 mm, 5  $\mu$ m) or Zorbax SB-C18 (150 × 2.1 mm i.d., 5  $\mu$ m).

## **Preparation of Solutions**

- Stock Solutions: Prepare stock solutions of agomelatine and fluoxetine (Internal Standard, IS) in methanol at a concentration of 1 mg/mL.
- Working Solutions: Prepare working solutions of agomelatine by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water to obtain calibration standards.
- Internal Standard Working Solution: Dilute the fluoxetine stock solution with the same diluent to a final concentration of 100 ng/mL.

# **Sample Preparation**

A liquid-liquid extraction procedure is employed for the extraction of agomelatine from plasma.

Pipette 100 μL of human plasma into a microcentrifuge tube.



- Add 25 μL of the internal standard working solution (Fluoxetine, 100 ng/mL).
- Vortex for 30 seconds.
- Add 1 mL of the extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
- Vortex for 5 minutes.
- Centrifuge at 10,000 rpm for 5 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- Inject 10 μL of the reconstituted sample into the LC-MS/MS system.

#### **LC-MS/MS Conditions**

The chromatographic separation and mass spectrometric detection are performed under the following conditions:



Parameter	Condition 1	Condition 2	
Column	Betasil C18 (4.0 × 100 mm, 5 $\mu$ m)[1]	Zorbax SB-C18 (150 $\times$ 2.1 mm i.d., 5 $\mu$ m)[2][3]	
Mobile Phase	Isocratic: 5 mM ammonium acetate (containing 0.1% formic acid) and methanol (30:70, v/v)[2][3]	Isocratic: Acetonitrile and 10 mM ammonium formate buffer (pH 4.5) in a specified ratio.	
Flow Rate	0.3 mL/min[2][3]	0.8 mL/min	
Column Temperature	Ambient	40°C	
Injection Volume	10 μL	20 μL	
Ionization Mode	Positive Electrospray Ionization (ESI)[1][2][3]	Positive Electrospray Ionization (ESI)	
MS/MS Transitions	Agomelatine: m/z 244.1 → 185.3 Fluoxetine (IS): m/z 310.1 → 148.1[2][3]	Agomelatine: m/z 244.1 → 185.3 Internal Standard: m/z 285.2 → 193.2[2][3]	

# **Method Validation**

The analytical method was validated according to international guidelines, assessing selectivity, linearity, precision, accuracy, recovery, and stability.

### **Data Presentation**

The quantitative data from the method validation studies are summarized in the tables below.

Table 1: Linearity and Range

Analyte	Linear Range (ng/mL)	Correlation Coefficient (r²)
Agomelatine	0.050 - 8.000[1]	> 0.99

Table 2: Precision and Accuracy



Analyte	QC Level	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%)
Agomelatine	LLOQ	< 12.12[1]	< 9.01[1]	90.2 - 105.1[4]
Low QC	< 15	< 15	85 - 115	
Mid QC	< 15	< 15	85 - 115	_
High QC	< 15	< 15	85 - 115	_

#### Table 3: Recovery

Analyte	Mean Recovery (%)
Agomelatine	67.10[1]
Fluoxetine (IS)	72.96[1]

#### Table 4: Stability

Condition	Stability Duration
Bench-top (Room Temp)	At least 6 hours
Freeze-thaw Cycles	At least 3 cycles
Long-term (-20°C)	At least 30 days
Post-preparative (Autosampler)	At least 24 hours

# Visualizations Experimental Workflow

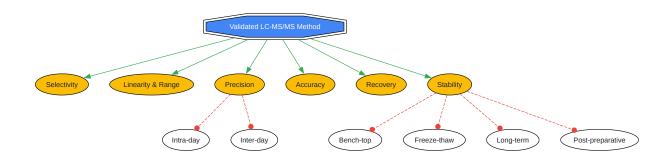




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Caption: Workflow for Agomelatine Quantification in Plasma.

# **Logical Relationship of Method Validation**



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Caption: Key Parameters of Method Validation.

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## References







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